
Sym-homospermidinium(3+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sym-homospermidinium(3+) is trication of sym-homospermidine arising from protonation of all three amino groups; major species at pH 7.3. It is a conjugate acid of a sym-homospermidine.
Aplicaciones Científicas De Investigación
Growth Stimulation in Bacteria
Sym-homospermidine has been studied for its ability to stimulate the growth of spermidine auxotrophs of Escherichia coli, though it was found to be less effective than spermidine itself (Linderoth & Morris, 1983).
Role in Alternative Biosynthetic Pathways
Research shows that sym-homospermidine is part of alternative biosynthetic pathways for polyamines in bacteria, archaea, eukaryotes, and viruses. Its synthesis involves homospermidine synthase (HSS), which has evolved and spread among various organisms (Shaw et al., 2010).
Biosynthesis in Alkaloid Formation
Sym-homospermidine is a key intermediate in pyrrolizidine alkaloid biosynthesis, formed from putrescine in an NAD+-dependent reaction (Böttcher, Ober & Hartmann, 1994).
Crystal Structure Analysis
The molecule's crystal structure was determined from sandal leaves, providing insights into its molecular conformation and stabilization mechanisms in biological systems (Ramaswamy & Murthy, 1991).
Enzymic Synthesis Studies
Enzymatic synthesis of sym-homospermidine from putrescine and NAD+ was observed in Lathyrus sativus (grass pea) seedlings, showing a potential route for its biosynthesis in plants (Srivenugopal & Adiga, 1980).
Chemotactic Behaviour in Rhizobium leguminosarum
A study on Rhizobium leguminosarum biovar viciae found that the presence of the Sym plasmid affected its chemotactic behavior. The study provides insights into bacterial movement and interactions in their natural environment (Armitage, Gallagher & Johnston, 1988).
Identification in Plant Roots
Sym-homospermidine was identified in the roots of water hyacinth, Eichhornia crassipes SOLMS, suggesting its role in plant physiology (Yamamoto et al., 1983).
Genotypic Correlation in Field Populations
A study on the genetic diversity of Rhizobium leguminosarum biovar viceae demonstrated a correlation between Sym plasmid and chromosomal genotypes in field populations. This research highlights the genetic diversity and evolutionary aspects of bacterial populations (Young & Wexler, 1988).
Propiedades
Nombre del producto |
Sym-homospermidinium(3+) |
|---|---|
Fórmula molecular |
C8H24N3+3 |
Peso molecular |
162.3 g/mol |
Nombre IUPAC |
bis(4-azaniumylbutyl)azanium |
InChI |
InChI=1S/C8H21N3/c9-5-1-3-7-11-8-4-2-6-10/h11H,1-10H2/p+3 |
Clave InChI |
UODZHRGDSPLRMD-UHFFFAOYSA-Q |
SMILES canónico |
C(CC[NH2+]CCCC[NH3+])C[NH3+] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![TG(16:0/18:1(9Z)/18:2(9Z,12Z))[iso6]](/img/structure/B1263071.png)
![(4R,7R,10S,13S,15Z,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone](/img/structure/B1263073.png)
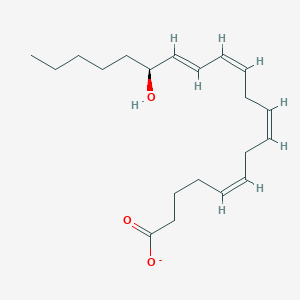


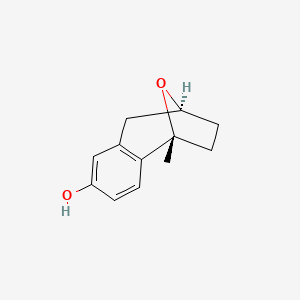



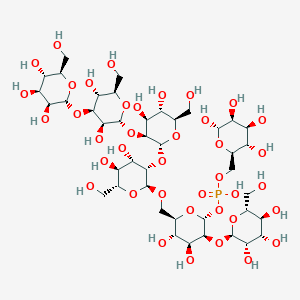

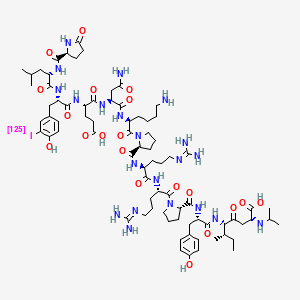
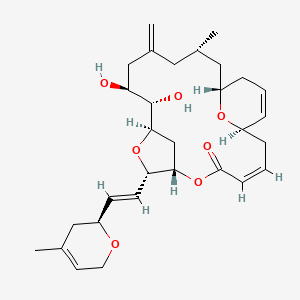
![Calix[5]pyrrole](/img/structure/B1263095.png)